Rocepafant
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Overview
Description
Rocapafant is a drug that has been developed to treat various conditions such as Alzheimer's disease, stroke, and traumatic brain injury. The drug has been found to be effective in reducing inflammation and protecting the brain from damage. Rocapafant is a promising drug that has the potential to revolutionize the treatment of neurological disorders.
Mechanism of Action
Rocapafant works by blocking a specific receptor in the brain called the P2X7 receptor. This receptor is involved in the inflammatory response and is known to play a role in various neurological disorders. By blocking this receptor, Rocapafant reduces inflammation and protects the brain from damage.
Biochemical and Physiological Effects:
Rocapafant has been found to have several biochemical and physiological effects. The drug reduces the levels of pro-inflammatory cytokines, which are known to play a role in various neurological disorders. Rocapafant also reduces oxidative stress and protects the brain from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
Rocapafant has several advantages for lab experiments. The drug is highly specific and has a well-defined mechanism of action. This makes it an ideal tool for studying the role of the P2X7 receptor in various neurological disorders. However, Rocapafant is a complex molecule that requires specialized expertise for synthesis and analysis.
Future Directions
There are several future directions for research on Rocapafant. One direction is to explore the potential of the drug in treating other neurological disorders such as multiple sclerosis and Parkinson's disease. Another direction is to investigate the use of Rocapafant in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to understand the long-term effects of Rocapafant and its safety profile in humans.
Conclusion:
Rocapafant is a promising drug that has the potential to revolutionize the treatment of neurological disorders. The drug has been extensively studied in preclinical and clinical trials and has shown promising results in reducing inflammation and protecting the brain from damage. Rocapafant has several advantages for lab experiments, but its complex synthesis process requires specialized expertise. There are several future directions for research on Rocapafant, including exploring its potential in treating other neurological disorders and investigating its use in combination with other drugs.
Synthesis Methods
Rocapafant is synthesized using a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The process is time-consuming and requires a high degree of expertise.
Scientific Research Applications
Rocapafant has been extensively studied in preclinical and clinical trials. The drug has been found to be effective in reducing inflammation and protecting the brain from damage in various animal models. In clinical trials, Rocapafant has shown promising results in treating Alzheimer's disease, stroke, and traumatic brain injury.
properties
CAS RN |
132418-36-1 |
---|---|
Product Name |
Rocepafant |
Molecular Formula |
C26H23ClN6OS2 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |
InChI Key |
WBGAFGNZNGJVNW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Other CAS RN |
132579-32-9 |
synonyms |
6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |
Origin of Product |
United States |
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